2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide
Description
This compound features a benzenesulfonamide core linked to a 4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl group. The imidazopyridazine moiety is a heterocyclic scaffold known for its role in kinase inhibition and other therapeutic applications . The methoxy groups at positions 2 and 6 enhance solubility and metabolic stability, while the methyl group on the benzene ring may influence steric interactions with biological targets.
Properties
IUPAC Name |
2-methoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14-4-9-18(28-2)19(12-14)30(26,27)24-16-7-5-15(6-8-16)17-13-25-20(22-17)10-11-21(23-25)29-3/h4-13,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEWDMRTDFQCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a methoxy group, an imidazo[1,2-b]pyridazin moiety, and a sulfonamide group, which may contribute to its therapeutic implications in various diseases.
Chemical Structure
The molecular formula of the compound is . The structural representation includes:
- Methoxy Group : Enhances solubility and biological activity.
- Imidazo[1,2-b]pyridazin Moiety : Associated with diverse biological effects.
- Sulfonamide Group : Known for its antibacterial properties.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering their activity and affecting metabolic pathways related to disease processes.
- Receptor Modulation : It may bind to various receptors, influencing signaling pathways critical in cancer and inflammation.
Biological Activity
Research indicates several promising biological activities associated with this compound:
-
Antimicrobial Activity :
- Exhibits significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus.
- Antifungal activity has been noted against pathogens like Candida albicans.
-
Anticancer Potential :
- Studies suggest that the compound may inhibit cancer cell proliferation through modulation of key signaling pathways involved in tumor growth.
-
Anti-inflammatory Effects :
- Potentially reduces inflammation by inhibiting pro-inflammatory cytokines and mediators.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound using the disk diffusion method. Results indicated:
- Inhibition Zones : Measured against standard antibiotics.
| Compound | Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Test Compound | E. coli | 15 |
| Test Compound | S. aureus | 18 |
| Amoxicillin | E. coli | 20 |
| Ketoconazole | C. albicans | 22 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be comparable to established chemotherapeutic agents.
Comparison with Similar Compounds
Structural Analogues with Imidazo[1,2-b]pyridazine Cores
The following compounds share the imidazo[1,2-b]pyridazine scaffold but differ in substituents and functional groups:
Table 1: Structural and Molecular Comparisons
Key Observations:
Functional Group Diversity: The target compound’s sulfonamide group distinguishes it from analogs like YPC-21440 (thiazolidinedione) and BF22516 (benzamide). Methoxy groups are conserved in the target and BF22516, suggesting a shared strategy for optimizing solubility and metabolic stability .
Substituent Effects :
- The methyl group on the target’s benzene ring may reduce steric hindrance compared to bulkier substituents like the 4-methylpiperazinyl group in YPC-21440, which could improve membrane permeability .
- Halogenated analogs (e.g., fluorine in CAS 955618-03-8, chlorine in CAS 946217-58-9) introduce electronegative effects that may enhance binding specificity or alter pharmacokinetics .
Molecular Weight and Drug-Likeness :
- The target compound (MW 461.5) exceeds Lipinski’s rule of five threshold (MW ≤ 500), similar to YPC-21440 (MW 449.5). This may limit oral bioavailability but could be acceptable for targeted therapies .
Pharmacological Implications (Inferred from Structural Features)
- Kinase Inhibition Potential: Analogues like YPC-21440 and related compounds are designed as pan-Pim kinase inhibitors, suggesting the target compound may share similar applications . The sulfonamide group could modulate kinase ATP-binding pockets more effectively than benzamides.
- Solubility and Bioavailability: Methoxy groups in the target and BF22516 likely improve aqueous solubility compared to non-polar derivatives. However, the absence of piperazinyl groups (as in YPC-21817) may reduce solubility further .
Preparation Methods
Synthesis of the Imidazo[1,2-b]Pyridazine Core
The imidazo[1,2-b]pyridazine moiety is constructed via cyclocondensation reactions. A metal-free approach involves the reaction of 2-aminopyridazine derivatives with α-halogenated carbonyl compounds. For example, 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid (a key intermediate) is synthesized by substituting a chlorine atom at the 6-position of ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate with methoxy groups using sodium methoxide (NaOCH₃) in methanol under reflux (70°C, 1 hour). Microwave-assisted protocols further enhance reaction efficiency, reducing reaction times from hours to minutes.
Table 1: Reaction Conditions for Imidazo[1,2-b]Pyridazine Intermediate Synthesis
| Reactant | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethyl 6-chloroimidazo... | NaOCH₃, MeOH, reflux, 1 hr | 85 | >95% |
| 2-Aminopyridazine | Bromomalonaldehyde, MW, 120°C | 78 | 98% |
Functionalization of the Benzenesulfonamide Moiety
The 2-methoxy-5-methylbenzenesulfonamide component is synthesized through sequential sulfonation and hydrogenation. A patented method outlines:
- Sulfonation : p-Nitrotoluene reacts with chlorosulfonic acid in chlorobenzene to yield 2-methyl-5-nitrobenzenesulfonyl chloride.
- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 2-methyl-5-aminobenzenesulfonamide with 92% yield and 99.5% purity.
- Methoxy Introduction : Methoxylation at the 2-position is achieved via nucleophilic substitution using KOH and methyl iodide in DMF.
Table 2: Benzenesulfonamide Synthesis Optimization
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonation | ClSO₃H, chlorobenzene, 40°C, 4 hr | 88 | 97% |
| Hydrogenation | H₂ (1.5 MPa), Pd/C, MeOH, 24 hr | 92 | 99.5% |
| Methoxylation | CH₃I, KOH, DMF, 80°C, 6 hr | 75 | 98% |
Coupling Strategies for Final Assembly
The final step involves coupling the imidazo[1,2-b]pyridazine core with the benzenesulfonamide moiety. A Suzuki-Miyaura cross-coupling reaction is employed:
- Borylation : The imidazo[1,2-b]pyridazine intermediate is converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.
- Cross-Coupling : Reaction with 4-iodophenyl-functionalized benzenesulfonamide under microwave irradiation (100°C, 30 minutes) affords the target compound in 82% yield.
Table 3: Cross-Coupling Reaction Parameters
| Component | Catalyst/Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine | Pd(dppf)Cl₂, B₂pin₂ | DMF, 100°C, MW | 82 |
| 4-Iodophenyl sulfonamide | K₂CO₃, H₂O | 30 min | – |
Reaction Optimization and Challenges
Key challenges include regioselectivity in the imidazo[1,2-b]pyridazine formation and minimizing dehalogenation during cross-coupling. Optimization strategies include:
- Temperature Control : Maintaining reflux conditions (70–80°C) prevents byproduct formation during methoxylation.
- Catalyst Screening : Pd(OAc)₂/XPhos systems improve coupling efficiency compared to traditional Pd(PPh₃)₄.
- Purification : Column chromatography (SiO₂, EtOAc/hexane) achieves >99% purity for final products.
Analytical Characterization
Critical quality control measures include:
Q & A
Q. Q1. What are the critical steps for synthesizing 2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?
A1. Synthesis involves coupling the imidazo[1,2-b]pyridazine core with the substituted benzenesulfonamide moiety. Key steps include:
- Core formation : Cyclization of pyridazine precursors under reflux in dimethylformamide (DMF) or dichloromethane (DCM) to generate the imidazo[1,2-b]pyridazine ring .
- Sulfonamide coupling : Nucleophilic substitution between the activated sulfonyl chloride and the aniline derivative. Reaction optimization requires inert atmospheres (N₂/Ar) to prevent oxidation and precise temperature control (40–60°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM minimizes side reactions .
- Purity monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (>95% purity threshold) .
Q. Q2. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
A2. A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ ~3.8–4.0 ppm) and sulfonamide connectivity .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ~465–470 Da) .
- X-ray crystallography : Resolves stereoelectronic effects of the imidazo-pyridazine and sulfonamide groups (see analogous structures in ) .
- HPLC-DAD : Quantifies purity and detects by-products (e.g., unreacted intermediates) .
Q. Q3. How should researchers design initial biological assays to evaluate its kinase inhibition potential?
A3. Prioritize kinase panels and cellular models:
- Kinase profiling : Use ATP-competitive assays against kinases like CDK2, Aurora A, or JAK2, given structural similarities to known imidazo-pyridazine inhibitors .
- Cellular viability assays : Test in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination via MTT/WST-1 protocols .
- Control compounds : Include staurosporine (broad kinase inhibitor) and structure-activity analogs for baseline comparison .
Advanced Research Questions
Q. Q4. How can contradictory bioactivity data across similar sulfonamide-imidazo[1,2-b]pyridazine derivatives be resolved?
A4. Contradictions often arise from:
- Solubility differences : Use DMSO stocks with ≤0.1% final concentration to avoid aggregation artifacts .
- Off-target effects : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-kinase targets .
- Metabolic stability : Compare microsomal half-lives (e.g., human liver microsomes) to rule out rapid degradation .
- Data normalization : Use Z-score or % inhibition relative to vehicle controls to standardize assay outputs .
Q. Q5. What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonamide moiety?
A5. Focus on substituent modifications:
- Electron-withdrawing groups : Introduce -CF₃ or -NO₂ at the benzenesulfonamide para-position to enhance kinase binding affinity (see for analog data) .
- Steric effects : Compare methyl (current compound) vs. bulkier substituents (e.g., isopropyl) on the phenyl ring to assess steric tolerance in kinase pockets .
- Bioisosteric replacement : Replace sulfonamide with carbamate or urea groups while monitoring activity loss .
Q. Q6. What methodologies address low yields during the final coupling step of the synthesis?
A6. Troubleshooting steps include:
- Activation optimization : Use HATU or EDC/HOBt instead of DCC for sulfonamide bond formation .
- Temperature modulation : Conduct reactions at 0–4°C to suppress side-product formation (e.g., hydrolysis of imidazo-pyridazine) .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .
Q. Q7. How can researchers determine the compound’s mechanism of action when initial kinase assays are inconclusive?
A7. Deploy orthogonal approaches:
- CETSA (Cellular Thermal Shift Assay) : Identify target engagement by monitoring protein thermal stability shifts in cell lysates .
- CRISPR-Cas9 knockouts : Validate putative targets (e.g., CDK4) in isogenic cell lines .
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses against kinase homology models .
Methodological Considerations Table
| Parameter | Optimal Conditions | Key References |
|---|---|---|
| Synthesis Solvent | DMF (for cyclization), DCM (coupling) | |
| Purity Threshold | >95% (HPLC) | |
| Kinase Assay | ATP concentration = 10 µM | |
| Storage | -20°C under argon |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
